molecular formula C22H28S3 B12281502 3-decyl-2,5-dithiophen-2-ylthiophene

3-decyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B12281502
M. Wt: 388.7 g/mol
InChI Key: PIHIBFHCPUAPKW-UHFFFAOYSA-N
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Description

3-decyl-2,5-dithiophen-2-ylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings substituted with a decyl group, making it a unique and interesting molecule for various applications in material science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-decyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-decyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

3-decyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic photovoltaics.

    Material Science: Employed in the development of conductive polymers and nanomaterials.

    Biological Studies: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-decyl-2,5-dithiophen-2-ylthiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions. The decyl group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological systems, the compound may interact with cellular membranes and proteins, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    3-hexyl-2,5-dithiophen-2-ylthiophene: Similar structure but with a hexyl group instead of a decyl group.

    Poly(3-dodecylthiophene-2,5-diyl): A polymeric form with dodecyl side chains.

    Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: A thiophene derivative with aldehyde functional groups.

Uniqueness

3-decyl-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and solubility characteristics. The decyl group provides enhanced solubility in organic solvents, making it more suitable for solution processing compared to shorter alkyl chain derivatives.

Biological Activity

3-decyl-2,5-dithiophen-2-ylthiophene is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and organic electronics. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₄S₃
  • Molecular Weight : 348.58 g/mol
  • IUPAC Name : this compound

This compound features a conjugated system that enhances its electronic properties, making it suitable for various applications in organic electronics and potentially in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and modulate cellular pathways. Its lipophilic nature allows it to penetrate lipid membranes effectively, influencing membrane fluidity and potentially altering the function of membrane-bound proteins.

Antioxidant Activity

Recent studies have indicated that thiophene derivatives exhibit significant antioxidant properties. The presence of sulfur atoms in the thiophene rings contributes to the radical scavenging ability of the compound. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives possess antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways within the microorganisms. This suggests potential applications in developing new antimicrobial agents.

Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antioxidant Effects

A study conducted on various thiophene derivatives, including this compound, evaluated their antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a notable ability to reduce DPPH radicals, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, indicating its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antimicrobial therapies.

Properties

IUPAC Name

3-decyl-2,5-dithiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-12-18-17-21(19-13-10-15-23-19)25-22(18)20-14-11-16-24-20/h10-11,13-17H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIBFHCPUAPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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